2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
CAS No.: 35881-16-4
Cat. No.: VC4240207
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35881-16-4 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 |
| IUPAC Name | 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H |
| Standard InChI Key | NLVFLZNJHYCXFH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CC(CCC2)N)C=C1.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzo annulene core—a seven-membered carbocyclic ring fused to a benzene ring. The annulene system is partially hydrogenated, resulting in a 6,7,8,9-tetrahydro-5H configuration. A methoxy group (-OCH₃) is substituted at the 2-position, while a primary amine (-NH₂) is located at the 6-position, protonated as a hydrochloride salt for stability.
Table 1: Key Structural Descriptors
Synthetic Pathways
Enamine-Based Synthesis
The synthesis of benzoannulene amines often begins with the formation of pyrrolidine enamines from cyclic ketones. For instance, 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one reacts with pyrrolidine to generate an enamine intermediate, which undergoes [4+2] cycloaddition with acrylamide to yield hexahydrobenzoquinolinones . Subsequent N-alkylation introduces substituents such as n-propyl groups, as demonstrated in the synthesis of 7,8-dichloro-1,2,3,4,5,6-hexahydro-4-propylbenzo[f]quinolin-3-one .
Functionalization of Tetrahydrobenzoannulenones
Starting from 6,7,8,9-tetrahydro-2-methoxy-5H-benzoannulen-6-one, reductive amination with dipropylamine produces N,N-dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzoannulen-6-yl)amine . Further reaction with acrylamide generates fused pyridinone derivatives, which are N-alkylated and reduced to yield octahydrobenzoannulenes . These steps highlight the adaptability of tetrahydrobenzoannulenones as precursors for amine-functionalized analogs.
Table 2: Representative Reaction Steps for Benzoannulene Amines
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Enamine Formation | Pyrrolidine, reflux | Cyclic enamine intermediate |
| 2 | Cycloaddition | Acrylamide, thermal conditions | Hexahydrobenzoquinolinone |
| 3 | N-Alkylation | Alkyl halide, base | N-substituted derivative |
| 4 | Catalytic Reduction | H₂, Pd/C | Octahydrobenzoannulene amine |
Challenges and Future Directions
Synthetic Optimization
Current routes to benzoannulene amines involve multi-step sequences with moderate yields. Innovations in catalytic asymmetric synthesis could streamline access to enantiomerically pure forms, critical for pharmaceutical development.
Target Identification
Proteomic and molecular docking studies are needed to map the compound’s interactions with biological targets. Priority areas include kinase inhibition and GPCR modulation, given the structural resemblance to known pharmacophores.
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